2-Methyl-5-(1-methyl-5-imidazolyl)oxazole
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Overview
Description
2-Methyl-5-(1-methyl-5-imidazolyl)oxazole is a heterocyclic compound that features both an imidazole and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-hydroxy amides with fluorinating reagents such as Deoxo-Fluor® to form oxazolines, which are then oxidized to oxazoles using manganese dioxide . Another method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, safety, and scalability. The use of packed reactors containing commercial manganese dioxide for the oxidation of oxazolines to oxazoles is one such example .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(1-methyl-5-imidazolyl)oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the imidazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Reduction: Nickel catalysts are often employed in reduction reactions.
Substitution: Various halides and organometallic reagents are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles and imidazoles, which can be further functionalized for specific applications.
Scientific Research Applications
2-Methyl-5-(1-methyl-5-imidazolyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored as a potential pharmaceutical agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism by which 2-Methyl-5-(1-methyl-5-imidazolyl)oxazole exerts its effects involves interactions with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1-methyl-4-imidazolyl)oxazole
- 2-Methyl-5-(1-methyl-2-imidazolyl)oxazole
- 2-Methyl-5-(1-methyl-3-imidazolyl)oxazole
Uniqueness
2-Methyl-5-(1-methyl-5-imidazolyl)oxazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both an imidazole and an oxazole ring in the same molecule provides a versatile scaffold for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-methyl-5-(3-methylimidazol-4-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H9N3O/c1-6-10-4-8(12-6)7-3-9-5-11(7)2/h3-5H,1-2H3 |
InChI Key |
FBMNGBWDCPHKBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CN=CN2C |
Origin of Product |
United States |
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